ENS-163 phosphate
CAS No.: 117707-51-4
Cat. No.: VC0007122
Molecular Formula: C11H19N2O5PS
Molecular Weight: 322.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117707-51-4 |
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Molecular Formula | C11H19N2O5PS |
Molecular Weight | 322.32 g/mol |
IUPAC Name | (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid |
Standard InChI | InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1 |
Standard InChI Key | PSRPKRDUWXFVQS-GNAZCLTHSA-N |
Isomeric SMILES | CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O |
SMILES | CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O |
Canonical SMILES | CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O |
Chemical Structure and Physicochemical Properties
ENS-163 phosphate, also known as SDZ ENS 163 or Thiopilocarpine phosphate, is a thiolactone analogue of pilocarpine . The compound features a bicyclic structure comprising a thiophenone ring substituted with an ethyl group and a methylimidazole moiety, coupled to a phosphate group that enhances solubility and bioavailability . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 322.32 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C (powder), -80°C (solution) | |
Purity | ≥95% |
The phosphate group facilitates formulation for in vivo studies, typically using dimethyl sulfoxide (DMSO) as a solvent, followed by dilution with vehicles like polyethylene glycol (PEG300) and Tween 80 . This formulation strategy ensures stability and optimal delivery in preclinical models .
Pharmacological Profile and Mechanism of Action
ENS-163 phosphate exhibits high selectivity for the muscarinic M1 receptor subtype, a G protein-coupled receptor (GPCR) enriched in the hippocampus, cortex, and striatum . Its mechanism involves:
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M1 Receptor Agonism: In rat superior cervical ganglion preparations—a model for M1 receptors—ENS-163 phosphate induces concentration-dependent depolarizations with a pD2 of 6.5 ± 0.3 and an efficacy of 128% relative to carbachol . This activity enhances synaptic plasticity, as evidenced by facilitated LTP in hippocampal slices .
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M2 Receptor Antagonism: The compound weakly antagonizes M2 receptors in rat left atria (pA2 = 5.8 ± 0.2), reducing carbachol-induced decreases in contractile force . This dual activity increases ACh release presynaptically while postsynaptically enhancing M1-mediated signaling .
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Partial Agonism at M3 Receptors: In guinea pig ileum, ENS-163 phosphate acts as a partial agonist (efficacy = 72 ± 4.2%), though with lower potency (pD2 = 5.3 ± 0.1) .
In Vitro and In Vivo Research Findings
Modulation of Synaptic Plasticity
ENS-163 phosphate facilitates LTP in rat hippocampal slices, a cornerstone of memory formation. At concentrations of 1–10 µM, it lowers the threshold for LTP induction, likely via M1-mediated enhancement of NMDA receptor currents . This effect is abolished by M1-selective antagonists like pirenzepine, confirming receptor specificity .
Neurochemical and Electrophysiological Effects
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ACh Turnover: Oral administration (3–10 µmol/kg) reduces brain ACh levels by 20–40%, indicative of increased turnover and presynaptic release .
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EEG Changes: Intraperitoneal injection (0.3–30 µmol/kg) increases low-frequency (2–5 Hz) hippocampal EEG activity, correlating with enhanced cognitive processing .
Receptor Binding and Signaling
Applications in Neurological Research
ENS-163 phosphate is primarily utilized to:
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Elucidate M1 Receptor Function: Its selectivity makes it ideal for dissecting M1’s role in learning, memory, and neurodegenerative diseases .
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Model Cognitive Disorders: By enhancing LTP and ACh signaling, it serves in preclinical models of Alzheimer’s disease and schizophrenia .
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Screen Therapeutic Agents: Researchers employ it to validate M1-targeted drug candidates, leveraging its well-characterized effects .
Strict adherence to these protocols ensures compound integrity and reproducibility .
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